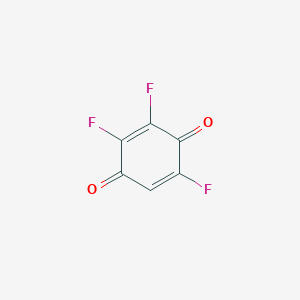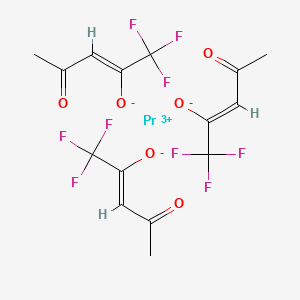
(+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside is a lignan glycoside compound. Lignans are a group of chemical compounds found in plants, particularly in seeds, whole grains, and vegetables. This specific compound is known for its potential health benefits and is often studied for its biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside typically involves the glycosylation of lariciresinol with glucose. The reaction conditions often include the use of glycosyl donors and acceptors in the presence of catalysts. Common catalysts used in these reactions are Lewis acids or enzymes that facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation or plant cell cultures. These methods can be optimized to produce the compound in larger quantities, ensuring a consistent and sustainable supply.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the glycosidic linkage or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
(+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is studied for its chemical properties and potential as a precursor for other bioactive compounds.
Biology: The compound is investigated for its role in plant metabolism and its potential health benefits.
Medicine: Research focuses on its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: It is explored for its use in functional foods, nutraceuticals, and cosmetics due to its bioactive properties.
Mécanisme D'action
The mechanism of action of (+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Secoisolariciresinol Diglucoside: Another lignan glycoside with similar biological activities.
Pinoresinol Diglucoside: Known for its antioxidant and anti-inflammatory properties.
Matairesinol Diglucoside: Studied for its potential health benefits and bioactivity.
Uniqueness
(+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of lariciresinol as the aglycone. This structural uniqueness contributes to its distinct biological activities and potential health benefits.
Propriétés
Formule moléculaire |
C32H44O16 |
|---|---|
Poids moléculaire |
684.7 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)35)7-16-12-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(48-32)13-45-31-28(40)26(38)24(36)22(11-34)47-31/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1 |
Clé InChI |
ASBUJZATOUFOJD-NCIRKIHRSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O |
SMILES canonique |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)






